molecular formula C10H9FN2O3 B14254018 3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one CAS No. 247050-34-6

3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one

Cat. No.: B14254018
CAS No.: 247050-34-6
M. Wt: 224.19 g/mol
InChI Key: OXNJDPYWRWQTGY-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluoromethyl group and a nitro group in the compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluoromethylation of a suitable isoquinoline precursor. This can be done using fluoromethylating agents such as fluoromethyl iodide or fluoromethyl sulfonate under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the fluoromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group may also contribute to the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one is unique due to the combination of its fluoromethyl and nitro groups, which impart distinct chemical and biological properties.

Properties

CAS No.

247050-34-6

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

3-(fluoromethyl)-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H9FN2O3/c11-5-7-3-6-1-2-8(13(15)16)4-9(6)10(14)12-7/h1-2,4,7H,3,5H2,(H,12,14)

InChI Key

OXNJDPYWRWQTGY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])CF

Origin of Product

United States

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